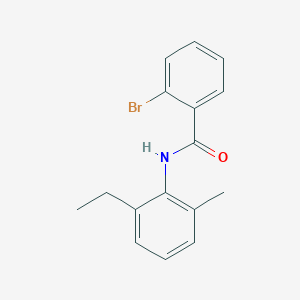![molecular formula C19H11Cl2NO B5521955 2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" falls within the class of acrylonitriles, which are known for their significant chemical and physical properties that have been extensively studied in various contexts. These studies offer insights into the behavior, synthesis, and applications of acrylonitrile and its derivatives, providing a foundation for understanding the specific compound .
Synthesis Analysis
The synthesis of acrylonitrile derivatives, including compounds with complex phenyl and furyl substitutions, typically involves catalytic reactions or direct functionalization strategies. While the papers reviewed did not specifically address the synthesis of the exact compound, related research emphasizes the importance of selecting appropriate reactants and conditions to achieve desired structural features and functionalities. For instance, the study of Schiff bases of diphenylamine derivatives and their antibacterial activity illustrates the synthesis and evaluation process for compounds with similar structural complexity (Kumar, Khan, & Kumar, 2020).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives plays a crucial role in their chemical behavior and applications. Computational studies, such as those on acylphloroglucinols, provide a methodological approach to understanding the conformational preferences and molecular properties of similar complex organic compounds. These insights can be directly relevant to assessing the structural characteristics of "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile" (Mammino, 2019).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural configurations of furan compounds, including those structurally similar to "2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile," have been extensively studied. For example, researchers have developed novel synthetic routes and analyzed the steric configurations of furan derivatives, emphasizing the versatility of these compounds in organic synthesis (Hirao, Kato, & Kozakura, 1973). Such studies lay the groundwork for further exploration of their applications in medicinal chemistry and material science.
Material Science Applications
In the realm of material science, the thermal properties and applications of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds have been investigated. Researchers have prepared homologous series of these compounds, revealing their potential in creating nematic phases and highlighting the thermal stability of their mesophases (Miyake, Kusabayashi, & Takenaka, 1984). This research suggests the utility of such compounds in developing advanced materials with specific thermal and optical properties.
Organic Electronics and Photovoltaics
A notable application in the field of organic electronics is the synthesis and evaluation of soluble asymmetric acrylonitrile derivatives, including "2-(4-chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile," for their use as electron acceptors in bulk heterojunction organic solar cells. The investigation into their optical, electronic properties, and photovoltaic performance underscores the potential of these compounds in enhancing the efficiency of organic solar cells (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016). This research opens avenues for the development of more efficient and cost-effective solar energy harvesting technologies.
特性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO/c20-16-6-4-13(5-7-16)15(12-22)11-18-8-9-19(23-18)14-2-1-3-17(21)10-14/h1-11H/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQUFHDHPRKWAE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)

![1-isopropyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1H-pyrazole-4-carboxamide](/img/structure/B5521892.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)

![7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5521922.png)
![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)